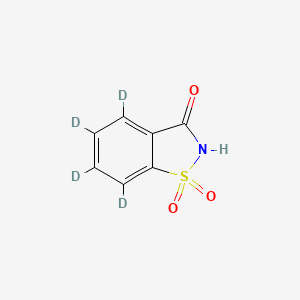

Saccharin-d4

Descripción

Significance of Stable Isotope Labeling in Advanced Research

Isotope labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey through biological or chemical systems. studysmarter.co.uk While radioactive isotopes can be used, stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are often preferred for their safety and suitability in long-term studies. studysmarter.co.uksimsonpharma.com

The significance of stable isotope labeling is vast, as it enables the precise tracking of molecules, shedding light on metabolic pathways, reaction mechanisms, and molecular interactions. silantes.comsilantes.com Key applications include:

Metabolomics: Researchers can introduce stable isotope-labeled compounds into cells or organisms to monitor their distribution and understand the dynamics of nucleic acid synthesis, turnover, and nucleotide biosynthesis. silantes.com This provides crucial information on how metabolic regulation affects cellular physiology. silantes.com

Proteomics: Techniques such as Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) use isotopes to accurately quantify and compare protein expression levels between different experimental conditions, advancing drug discovery and the understanding of post-translational modifications. silantes.com

Gene Expression and Epigenetics: By incorporating labeled nucleotides into newly synthesized RNA, scientists can measure changes in gene expression and study RNA modifications and their functional roles (epitranscriptomics). silantes.com

Structural Biology: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, incorporating stable isotopes can enhance spectral resolution, which aids in determining the three-dimensional structures of biomolecules. silantes.com

Ultimately, stable isotope labeling provides a powerful lens through which scientists can observe the intricate workings of biological systems at a molecular level. studysmarter.co.uk

Rationale for Deuteration in Pharmaceutical and Analytical Sciences

The substitution of hydrogen with deuterium is a particularly powerful strategy in both pharmaceutical development and analytical chemistry. scielo.org.mx The rationale stems from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

In the pharmaceutical sciences, this bond strength difference is exploited to alter a drug's metabolic profile. musechem.com Many drug molecules are broken down in the body through metabolic processes that involve the cleavage of C-H bonds. By strategically replacing these vulnerable hydrogens with deuterium, the rate of metabolism can be significantly slowed. isowater.comresearchgate.net This modification can lead to improved pharmacokinetic properties, such as a longer half-life, which may enhance a drug's effectiveness. musechem.comresearchgate.net This approach of creating "heavy drugs" has become a hot topic in medicinal chemistry, with the first deuterated drug, Austedo® (deutetrabenazine), being approved by the FDA in 2017. wikipedia.orgresearchgate.net

In the field of analytical science, deuterated compounds are invaluable as internal standards, especially in mass spectrometry. scielo.org.mxaptochem.com An internal standard is a compound added in a constant amount to all samples to correct for variations during analysis. scioninstruments.com A deuterated version of the analyte is considered the ideal internal standard because it has nearly identical chemical and physical properties to the non-deuterated compound, including extraction recovery and chromatographic retention time. aptochem.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. aptochem.com This co-eluting, mass-differentiated standard compensates for variability in sample preparation and instrument response, significantly improving the accuracy, precision, and robustness of quantitative analyses. wisdomlib.orgclearsynth.comtexilajournal.com Saccharin-d4 serves precisely this purpose in the quantification of saccharin. medchemexpress.com

Table 1: Applications of Deuteration in Science

| Field | Application | Rationale |

|---|---|---|

| Pharmaceuticals | Modifying drug metabolism and pharmacokinetics. isowater.comresearchgate.net | Slower cleavage of C-D vs. C-H bonds can reduce the rate of metabolic breakdown. researchgate.net |

| Analytical Chemistry | Serving as internal standards in mass spectrometry. aptochem.comclearsynth.com | Identical chemical behavior but different mass allows for precise quantification. aptochem.com |

| Reaction Mechanisms | Elucidating chemical reaction pathways. libretexts.orglibretexts.org | The kinetic isotope effect reveals if a C-H bond is broken in the rate-determining step. libretexts.org |

| Material Science | Extending the life of fiber-optic cables and semiconductors. isowater.com | Reduces the rate of chemical reactions that lead to material deterioration. isowater.com |

| Hydrology | Tracing water sources and mapping environmental water flow. isowater.com | Deuterium acts as a stable tracer in environmental studies. isowater.com |

Overview of Deuterium Kinetic Isotope Effects (DKIEs) in Reaction Mechanism Elucidation

The difference in reaction rates between a compound and its deuterated analogue is known as the Deuterium Kinetic Isotope Effect (DKIE). libretexts.org It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step. libretexts.org The DKIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to the rate constant for the deuterium-containing reactant (kD). wikipedia.org

The underlying principle is that the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. If the cleavage of this C-H bond is part of the rate-determining step of a reaction, substituting hydrogen with deuterium will cause a noticeable decrease in the reaction rate. libretexts.org This is known as a "primary" KIE and typically results in a kH/kD value between 2 and 8. libretexts.orglibretexts.org

If the isotopic substitution is at a position not directly involved in bond-breaking during the rate-determining step, a much smaller "secondary" KIE may be observed (kH/kD values are often close to 1). wikipedia.org In some cases, an "inverse" KIE (kH/kD < 1) can occur, for example, in acid-catalyzed reactions where the deuterated species is more reactive. wikipedia.orgresearchgate.net By measuring the DKIE, chemists can gain valuable insights into the transition state of a reaction, helping to distinguish between different potential mechanisms. researchgate.net

Table 2: Interpretation of Deuterium Kinetic Isotope Effect (DKIE) Values

| kH/kD Value | Interpretation | Mechanistic Implication |

|---|---|---|

| > 2 | Normal Primary KIE libretexts.orglibretexts.org | C-H bond breaking occurs in the rate-determining step of the reaction. libretexts.org |

| ~ 1 | No significant KIE researchgate.net | C-H bond is not broken in the rate-determining step, or the substitution is not at the reaction site. wikipedia.org |

| < 1 | Inverse KIE researchgate.net | The transition state is more stable with deuterium, or the reaction involves a pre-equilibrium with an inverse isotope effect. wikipedia.org |

Historical Context of Saccharin and its Deuterated Forms in Scientific Inquiry

Saccharin was first synthesized in 1879 and is the oldest artificial sweetener. researchgate.netresearchgate.net It is approximately 500 times sweeter than sucrose and is non-caloric, making it a long-standing component in various food products and pharmaceuticals. researchgate.netwikipedia.org The scientific inquiry into saccharin has been extensive, particularly following studies in the 1970s that suggested a link to bladder cancer in rats fed high doses. researchgate.net Although subsequent research indicated these findings were not applicable to humans, leading to the removal of warning labels, the controversy spurred decades of toxicological and metabolic studies. researchgate.net

It is within this context of intensive scientific investigation that deuterated forms of compounds like saccharin became important research tools. google.com The use of deuterated compounds to probe metabolic pathways began to grow in the mid-20th century. google.com For a compound like saccharin, understanding its metabolic fate and that of its impurities, such as toluene-2-sulphonamide, was a key research goal. tandfonline.com

This compound is the deuterium-labeled analogue of saccharin, where the four hydrogen atoms on the benzene ring are replaced by deuterium. medchemexpress.comalfa-chemistry.com Its primary role in modern scientific inquiry is as an internal standard for the accurate quantification of saccharin in various samples using mass spectrometry. medchemexpress.com This application is crucial for research into saccharin's properties, such as its recently reported bacteriostatic and microbiome-modulating effects. medchemexpress.com The use of this compound ensures that measurements in these complex biological studies are precise and reliable.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1189466-17-8 alfa-chemistry.com |

| Molecular Formula | C₇HD₄NO₃S alfa-chemistry.com |

| Molecular Weight | 187.21 alfa-chemistry.com |

| Synonyms | 1,2-Benzisothiazol-3(2H)-one-d4, 4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one alfa-chemistry.com |

Propiedades

IUPAC Name |

4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676138 | |

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189466-17-8 | |

| Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Saccharin-d4 for Research Applications

Advanced Synthetic Methodologies for Deuterium Incorporation

The synthesis of Saccharin-d4 involves the selective replacement of four hydrogen atoms on the aromatic ring with deuterium atoms. This is typically achieved through hydrogen-deuterium exchange (HDE) reactions, where a deuterium source replaces the protium on the benzene ring of a suitable saccharin precursor or saccharin itself.

Several advanced methodologies can be employed for the deuteration of aromatic compounds:

Transition Metal-Catalyzed Exchange: This is a common and efficient method. Catalysts based on metals like platinum, palladium, ruthenium, or iridium can facilitate the exchange of aromatic protons with deuterium from a deuterium source. rsc.orggoogle.comuni-rostock.de For instance, a palladium-catalyzed bromine-deuterium exchange can be used, starting from a tetrabrominated saccharin precursor and using a deuterium donor like sodium formate-d. rsc.org Another approach involves using a platinum oxide (Adam's catalyst) with deuterium oxide (D₂O) as the deuterium source, often under elevated temperature and pressure. google.com

Acid or Base-Catalyzed Exchange: Deuteration can be achieved by treating the aromatic compound with strong deuterated acids or bases at high temperatures. google.com This method relies on the electrophilic or nucleophilic substitution mechanism on the aromatic ring.

Microwave-Assisted Synthesis: To improve reaction efficiency and reduce reaction times, microwave technology can be applied. tn-sanso.co.jp Flow-type microwave reactors, in combination with a catalyst and D₂O, allow for rapid heating, enhancing the rate of the H-D exchange reaction under high temperature and pressure conditions. tn-sanso.co.jp

Electrochemical Deuteration: A more recent and sustainable approach involves electrochemical methods. chinesechemsoc.org This technique can achieve dehalogenative deuteration of aryl halides using D₂O as the deuterium source, often at room temperature and without the need for metal catalysts or external reductants. chinesechemsoc.org

The most direct deuterium source for these reactions is deuterium oxide (D₂O), valued for its availability and low cost. chinesechemsoc.orgnju.edu.cn The choice of method depends on the desired deuterium incorporation level, regioselectivity, and tolerance to other functional groups within the molecule.

Isotopic Purity and Enrichment Assessment Techniques

Determining the isotopic purity and enrichment of this compound is critical for its use as an internal standard. rsc.orgrsc.org Isotopic enrichment refers to the percentage of a specific isotopic label at a particular position, while isotopic purity (or species abundance) refers to the percentage of molecules containing the desired number of deuterium atoms (in this case, four). isotope.com

The primary techniques for this assessment are:

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for evaluating isotopic purity. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HR-MS can distinguish between the different isotopologues (d0, d1, d2, d3, d4). The relative abundance of the ion peaks corresponding to each isotopologue is used to calculate the isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the positions of deuterium incorporation by observing the disappearance of proton signals from the deuterated sites. rsc.org It can also provide insights into the relative percentage of isotopic purity by integrating the remaining proton signals against a standard. rsc.org

A combination of MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the final deuterated compound. rsc.orgrsc.org

Below is a table showing typical isotopic distribution data for a batch of commercially available this compound.

| Isotopologue | Description | Normalized Intensity (%) |

|---|---|---|

| d0 | Non-deuterated Saccharin | 0.00 |

| d1 | Saccharin with 1 Deuterium | 0.00 |

| d2 | Saccharin with 2 Deuteriums | 0.01 |

| d3 | Saccharin with 3 Deuteriums | 2.81 |

| d4 | Saccharin with 4 Deuteriums | 97.18 |

Data sourced from a representative Certificate of Analysis for this compound. lgcstandards.com

Spectroscopic Characterization (e.g., NMR, IR, Raman) of Deuterated Saccharin

Spectroscopic analysis is essential for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum of unlabeled saccharin, the aromatic protons appear as a multiplet in the region of approximately 7.8-8.3 ppm. ijmcr.comchemicalbook.com For this compound, these signals corresponding to the benzene ring protons would be absent or significantly diminished, providing clear evidence of successful deuteration on the aromatic ring. uni-stuttgart.de The proton on the nitrogen atom remains, though it is exchangeable in protic solvents.

Infrared (IR) Spectroscopy: The IR spectrum of saccharin shows characteristic peaks for C=O stretching (around 1725 cm⁻¹), SO₂ stretching, and aromatic C-H stretching and bending vibrations. psu.edunist.gov In the spectrum of this compound, the aromatic C-H stretching vibrations (typically >3000 cm⁻¹) would be replaced by C-D stretching vibrations, which appear at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. The aromatic C-H bending vibrations would similarly be shifted to lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. researchgate.net Similar to IR spectroscopy, the Raman spectrum of this compound would exhibit shifts to lower frequencies for the vibrational modes involving the deuterated carbon atoms of the benzene ring compared to unlabeled saccharin. dtic.mil

Chromatographic and Mass Spectrometric Purity Profiling

Chromatographic and mass spectrometric methods are used not only to assess isotopic purity but also to determine chemical purity by separating this compound from any non-deuterated saccharin and other organic impurities.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are standard methods for analyzing saccharin. europa.euresearchgate.net A typical analysis might use a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (like formic acid in water) and an organic solvent (like acetonitrile or methanol). nih.gov The chemical purity is determined by integrating the area of the main peak (this compound) and comparing it to the areas of any impurity peaks. A chemical purity of ≥98% is common for research-grade standards. lgcstandards.com

Mass Spectrometric (MS) Profiling: When coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry is a highly sensitive and specific detection method. ucdavis.edunih.gov It is the primary technique where this compound is employed as an internal standard. nih.govresearchgate.netacs.org For purity profiling, the mass spectrometer can confirm the mass of the parent compound and any impurities. The molecular weight of this compound (C₇HD₄NO₃S) is approximately 187.21 g/mol , whereas unlabeled saccharin (C₇H₅NO₃S) is approximately 183.18 g/mol . lgcstandards.comlgcstandards.com This mass difference of four units is easily resolved by MS.

| Parameter | Technique | Typical Specification |

|---|---|---|

| Chemical Purity | HPLC/UHPLC | ≥98% |

| Isotopic Purity (d4 %) | Mass Spectrometry | ≥97% |

| Molecular Formula | - | C₇HD₄NO₃S |

| Molecular Weight | - | 187.21 |

Representative data compiled from analytical certificates. lgcstandards.comlgcstandards.com

Stability and Storage Considerations for Deuterated Compounds

Proper storage and handling are crucial to maintain the isotopic and chemical integrity of this compound.

Stability: Deuterated compounds are generally stable, but the deuterium atoms on aromatic rings can be susceptible to back-exchange with hydrogen, especially in the presence of moisture, acid, or base catalysts, or upon exposure to high temperatures. However, under recommended storage conditions, this compound is a stable compound. lgcstandards.com The C-D bond is stronger than the C-H bond, which can enhance the metabolic stability of a molecule, a principle known as the kinetic isotope effect.

Storage Conditions: To prevent degradation and isotopic exchange, deuterated standards like this compound should be stored in tightly sealed containers to protect them from moisture. nih.gov It is often recommended to store the material in a dry, dark area at a controlled temperature, typically refrigerated (e.g., at or below 4°C), to ensure long-term stability. lgcstandards.comindustry.gov.au While the solid compound may be stable for shipment at ambient temperatures, long-term storage under refrigerated conditions is advised. lgcstandards.com Once a solution is prepared, its long-term stability should be independently verified by the end-user. industry.gov.au

Application of Saccharin-d4 in Quantitative Analytical Methodologies

Role as an Internal Standard in Mass Spectrometry-Based Assays

The fundamental principle behind using Saccharin-d4 as an internal standard is that it behaves nearly identically to the target analyte (saccharin) during sample preparation, chromatography, and ionization. unl.educhromatographyonline.com By adding a known amount of this compound to samples and calibration standards, any variations in the analytical process that affect the analyte will also affect the internal standard to a similar degree. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results. chromatographyonline.com Isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry because they can effectively compensate for variations in sample handling, injection volume, and instrument response. chromatographyonline.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound is widely employed for the quantitative analysis of saccharin and other artificial sweeteners in diverse and complex matrices such as food products, beverages, and biological fluids. unl.edunih.gov For instance, a method for the simultaneous determination of multiple sweeteners in foods utilizes this compound to quantify not only saccharin but also acesulfame K, alitame, neotame, rebaudioside A, and stevioside. researchgate.net The use of an isotopically labeled internal standard is crucial in LC-MS to correct for analyte loss during sample preparation and for matrix effects during ionization. researchgate.net An LC-MS/MS method was developed for the direct quantification of artificial sweeteners in surface and drinking water, highlighting the sensitivity of this approach. sepscience.com

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for the analysis of highly polar compounds like saccharin directly, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of sweeteners after a derivatization step. In such methods, a deuterated internal standard like this compound would be invaluable. Derivatization is often necessary to make the analytes volatile enough for GC analysis. nih.gov The use of an internal standard in GC-MS helps to correct for variations in derivatization efficiency and injection volume, as well as matrix-induced enhancements or suppressions. chromatographyonline.com For example, a GC-MS method for the analysis of preservatives in pastries used a deuterated internal standard to ensure accuracy and reliability. mdpi.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers faster analysis times and improved resolution compared to conventional LC-MS. In this context, this compound plays a vital role as an internal standard for the high-throughput and sensitive quantification of artificial sweeteners. ucdavis.eduwur.nl A UHPLC-MS/MS method for measuring saccharin and trans-resveratrol metabolites in urine used this compound to ensure accurate quantification, which is critical for adherence monitoring in nutritional studies. ucdavis.eduresearchgate.net Another study developed a UHPLC-MS/MS method for the simultaneous quantification of various sugars and sweeteners in human urine, where this compound was used as an internal standard for saccharin and steviol acyl glucuronide. wur.nl

Ambient Flame Ionization Mass Spectrometry (AFI-MS)

Ambient Flame Ionization Mass Spectrometry (AFI-MS) is a rapid and high-throughput technique for the direct analysis of samples with minimal preparation. A study on the quantification of sodium saccharin in various food samples, including coke, juice, and liquors, utilized AFI-MS coupled with triple quadrupole tandem mass spectrometry. nih.gov In this method, this compound was used as the internal standard to compensate for variations in ion intensities, enabling precise and rapid quantification. nih.gov

Compensation for Matrix Effects and Ion Suppression in Complex Samples

Complex sample matrices, such as those found in food, beverages, and biological fluids, can significantly impact the accuracy of quantitative analysis by causing matrix effects. sepscience.comsepscience.com Matrix effects refer to the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. rsc.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. sepscience.com

This compound is instrumental in compensating for these matrix effects. ucdavis.edunih.gov Because this compound has nearly identical physicochemical properties and retention time to saccharin, it experiences the same ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more reliable and accurate results. nih.govuow.edu.au

For example, in the AFI-MS analysis of saccharin in various food matrices, the use of this compound as an internal standard was crucial for developing a robust method with good linearity across different sample types like coke, juice, and liquors. nih.gov Similarly, in the UHPLC-MS/MS analysis of sweeteners in human urine, this compound helped to mitigate the ion suppression caused by the complex biological matrix. ucdavis.edu

Method Validation Parameters for this compound as an Internal Standard

The use of this compound as an internal standard is a key component in the validation of analytical methods for the quantification of saccharin. Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters that demonstrate the effectiveness of this compound include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

A study using AFI-MS for saccharin quantification in food reported a linear range of 4-100 μg/mL with correlation coefficients greater than 0.992 for various matrices. nih.gov The recoveries for spiked samples were between 88.4% and 108.9%, indicating good accuracy. nih.gov The limits of detection were in the range of 0.12-0.21 μg/mL. nih.gov

In a UHPLC-MS/MS method for sweeteners in human matrices, the use of this compound contributed to a linear calibration range of 1–50 ng/mL for saccharin. nih.gov The method demonstrated good inter-assay precision with coefficients of variation (CV) of ≤10% and accuracies within ±15%. nih.gov

The following table summarizes method validation parameters from a study using UHPLC-MS/MS for the analysis of sweeteners in human plasma, demonstrating the performance of a method utilizing this compound as an internal standard.

Table 1: Method Validation Parameters for Saccharin in Human Plasma using this compound as an Internal Standard

| Parameter | Result |

|---|---|

| Calibration Range | 1–50 ng/mL |

| Correlation Coefficient (R²) | >0.98 |

| Inter-assay Precision (CV) | ≤10% |

| Accuracy | Within ±15% of nominal concentration |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Data sourced from a study on the development and validation of an LC-MS/MS method for quantifying artificial sweeteners in human matrices. nih.gov

Linearity and Calibration Curve Performance

The use of this compound as an internal standard consistently contributes to excellent linearity in calibration curves for the quantification of saccharin and other sweeteners across various analytical techniques and matrices. Linearity, demonstrated by a high coefficient of determination (R²), is fundamental for ensuring that the method's response is directly proportional to the analyte concentration over a defined range.

In a study utilizing ambient flame ionization (AFI) coupled with triple quadrupole tandem mass spectrometry for the analysis of sodium saccharin in food samples, the use of this compound as an internal standard resulted in a linear range of 4–100 μg/mL. nih.gov The calibration curves for different food matrices, including coke, juice, liquors, sunflower seeds, and sweetmeats, all exhibited linear relationships with correlation coefficients greater than 0.992. nih.gov Similarly, a method for quantifying artificial sweeteners in human plasma and other biological matrices using LC-MS/MS demonstrated a linear response for saccharin in the concentration range of 1–50 ng/mL, with correlation coefficients (R²) consistently above 0.98. nih.gov

Another study developing a method for the simultaneous determination of saccharin and trans-resveratrol metabolites in urine reported a linear dynamic range from 3 to 1000 ng/mL for saccharin, with a correlation coefficient of 0.999. researchgate.netucdavis.edu This high degree of linearity underscores the reliability of this compound in complex biological samples. Furthermore, research on the analysis of sweeteners in beverages using HPLC-ELSD also reported satisfactory linearity with r² values ≥ 0.99 for saccharin. researchgate.net

The table below summarizes the linearity performance in various studies where this compound was employed.

Table 1: Linearity and Calibration Curve Performance for Saccharin using this compound Internal Standard

| Analytical Technique | Matrix | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| AFI-MS/MS | Food (coke, juice, etc.) | 4–100 μg/mL | > 0.992 | nih.gov |

| LC-MS/MS | Human Plasma, Breast Milk | 1–50 ng/mL | > 0.98 | nih.gov |

| UHPLC-MS/MS | Human Urine | 3–1000 ng/mL | 0.999 | researchgate.netucdavis.edu |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The use of this compound as an internal standard aids in achieving low LOD and LOQ values for saccharin in diverse and complex matrices.

In the analysis of sodium saccharin in food samples by ambient flame ionization mass spectrometry, the method achieved LODs in the range of 0.12–0.21 μg/mL. nih.govresearchgate.net For the quantification of artificial sweeteners in human matrices like plasma and breast milk, a validated LC-MS/MS method established a lower limit of detection (LLOD) and a limit of quantification (LOQ) for saccharin, although specific values were not detailed in the provided text. nih.gov

A study on the simultaneous determination of sweeteners in various foods by HPLC-ESI-MS reported an LOD for saccharin below 0.10 µg/mL and an LOQ below 0.30 µg/mL. researchgate.net Another rapid method for measuring saccharin in urine using UHPLC-MS/MS determined the LOQ for saccharin to be between 15.28 and 53.03 ng/mL. researchgate.net

The following table presents the LOD and LOQ values for saccharin from different analytical methods that utilize this compound.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Saccharin

| Analytical Technique | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| AFI-MS/MS | Food (coke, apple) | 0.12–0.21 μg/mL | Not Specified | nih.govresearchgate.net |

| HPLC-ESI-MS | Various Foods | < 0.10 µg/mL | < 0.30 µg/mL | researchgate.net |

| UHPLC-MS/MS | Human Urine | Not Specified | 15.28–53.03 ng/mL | researchgate.net |

Accuracy and Precision in Analytical Measurements

Accuracy, often expressed as percent recovery, and precision, typically represented by the relative standard deviation (RSD) or coefficient of variation (CV), are paramount for the validation of any quantitative analytical method. This compound plays a vital role in enhancing the accuracy and precision of saccharin quantification by correcting for analyte loss during sample processing and instrumental analysis.

A study using UPLC-MS/MS to quantify sugars and sweeteners in human urine demonstrated that using this compound as an internal standard for steviol acyl glucuronide resulted in accurate measurements. wur.nl In the analysis of artificial sweeteners in human plasma and breast milk, the inter-assay precision for saccharin was ≤10% in plasma and ≤7% in breast milk, with accuracies within ±15%. nih.gov It was noted, however, that measurements at the lowest concentration level (1 ng/ml) should be interpreted with caution due to higher imprecision. nih.gov

Research using fullerenol as a MALDI-MS matrix for saccharin analysis, with this compound as the internal standard, highlighted excellent precision and accuracy. researchgate.net Similarly, a method for analyzing sweeteners in beverages showed a relative standard deviation (RSD) of less than 1.0%, indicating high precision. researchgate.net

The table below provides a summary of accuracy and precision data from studies employing this compound.

Table 3: Accuracy and Precision in Analytical Measurements of Saccharin

| Analytical Technique | Matrix | Accuracy (% Recovery / Deviation) | Precision (%RSD / %CV) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Within ±15% | ≤10% (Inter-assay) | nih.gov |

| LC-MS/MS | Human Breast Milk | Within ±15% | ≤7% (Inter-assay) | nih.gov |

| MALDI-MS | Not Specified | Excellent | Excellent | researchgate.net |

| HPLC-ELSD | Beverages | 99.0 to 101% | < 1.0% | researchgate.net |

Recovery Studies and Sample Preparation Efficiency

Recovery studies are essential for evaluating the efficiency of a sample preparation method in extracting the analyte from the matrix. The use of an internal standard like this compound is particularly valuable in these studies as it helps to accurately gauge and correct for any losses that occur during the extraction and cleanup steps.

In the quantification of sodium saccharin in food matrices like coke and apple, a method using ambient flame ionization mass spectrometry reported recoveries ranging from 88.4% to 108.9% at spiking concentrations of 5, 20, and 80 μg/mL. nih.gov A comprehensive LC-MS/MS method for analyzing artificial sweeteners in various human matrices, including plasma, umbilical cord blood, amniotic fluid, and breast milk, demonstrated sufficient accuracy and recovery, with recovery percentages for saccharin in breast milk being 92% with a CV of 1.9%. nih.gov

A study on measuring saccharin in urine as an adherence marker for supplement consumption noted that sample preparation was a simple dilution, which yielded an average recovery of 97.8%. researchgate.net However, this study also found that the recovery of saccharin was significantly influenced by the percentage of urine in the sample, with recovery decreasing as the urine concentration increased, indicating a strong matrix effect. ucdavis.edu They recommended keeping the urine percentage in the sample at ≤10% to avoid significant matrix effects on recovery. ucdavis.edu Another study analyzing sweeteners in beverages found recoveries for saccharin to be between 99.0% and 101%. researchgate.net

The following table summarizes the findings from recovery studies in different matrices.

Table 4: Recovery Studies and Sample Preparation Efficiency for Saccharin

| Analytical Technique | Matrix | Spiking Concentration | % Recovery | Reference |

|---|---|---|---|---|

| AFI-MS/MS | Coke, Apple | 5, 20, 80 μg/mL | 88.4% – 108.9% | nih.gov |

| LC-MS/MS | Breast Milk | 25 ng/ml | 92% | nih.gov |

| UHPLC-MS/MS | Human Urine | Not Specified | 97.8% (average) | researchgate.net |

| HPLC-ELSD | Beverages | Not Specified | 99.0% – 101% | researchgate.net |

Investigations of Saccharin-d4 in Biological Systems and Metabolism Studies

Deuterium Tracing for Pharmacokinetic and Metabolic Profiling

Deuterium-labeled compounds are frequently used as tracers in drug development and metabolic studies to quantify analytes during analysis. medchemexpress.comacs.org The substitution of hydrogen with deuterium, a stable heavy isotope, can sometimes alter the pharmacokinetic and metabolic profiles of a compound, a phenomenon known as the kinetic isotope effect. acs.orgnih.gov This alteration can lead to changes in clearance and may even redirect metabolic pathways. nih.gov

In the context of saccharin, Saccharin-d4 is primarily utilized as an internal standard for quantitative analysis using methods like mass spectrometry. medchemexpress.comucdavis.eduescholarship.org This allows for the precise measurement of its non-deuterated counterpart in biological samples. ucdavis.eduescholarship.org The use of stable isotope tracers like this compound is fundamental for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound. acs.org Techniques such as deuterium metabolic imaging (DMI) are emerging for non-invasively investigating tissue metabolism using deuterated substrates. cam.ac.uk

Assessment of Saccharin Metabolism and Excretion Pathways utilizing Deuterated Analogues

Studies on the metabolism of saccharin in humans and animals have consistently shown that it is largely absorbed and excreted without undergoing metabolic changes. mdpi.comresearchgate.net Following oral administration, approximately 85% to 95% of a saccharin dose is absorbed, binds reversibly to plasma proteins, is distributed throughout the body, and is ultimately eliminated unchanged in the urine. mdpi.comacs.org The primary mechanism for its renal elimination is active tubular secretion. mdpi.comnih.gov

The use of deuterated analogues like this compound is critical for accurately quantifying these processes. ucdavis.edu By serving as an internal standard in analytical methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), this compound enables researchers to precisely measure the concentration of saccharin in biological matrices like urine. ucdavis.eduescholarship.orgacs.org For instance, in studies designed to evaluate saccharin as a marker for dietary adherence, this compound was used to quantify saccharin in urine samples, confirming its excretion pattern. ucdavis.eduacs.orgnih.gov These studies have determined that about 85% of a saccharin dose is excreted in urine within 48 hours. escholarship.orgacs.org

Deuterium-Labeled Saccharin in Microbiome Research

Several studies have demonstrated that saccharin consumption can alter the composition and function of the gut microbiome. news-medical.netmdpi.comnih.gov Research in both animal models and humans has shown that saccharin can lead to gut dysbiosis, characterized by changes in the relative abundance of various bacterial taxa. news-medical.netmdpi.com For example, some studies have reported an increase in Bacteroides and a decrease in Lactobacillus. mdpi.com Other research noted that synthetic sweeteners like saccharin significantly reduced microbial diversity in in-vitro models using human fecal samples. frontiersin.org However, findings can be inconsistent; a study in healthy adults found no major impacts on the microbiome composition after two weeks of saccharin consumption. embopress.orgosu.edu

Table 1: Reported Effects of Saccharin on Gut Microbiota Composition This table is interactive. You can sort and filter the data.

| Study Type | Subject | Finding | Reference |

|---|---|---|---|

| Animal (Mice) | C57BL/6J Mice | Increased Bacteroides and Clostridiales; reduced Lactobacillus reuteri. | mdpi.com |

| Human | Healthy Adults | Increased Bacteroides fragilis and Weissella cibaria in responders. | mdpi.com |

| Human | Healthy Adults | Positively associated with Prevotella copri and negatively with Bacteroides xylanisolvens in subjects with impaired glucose tolerance. | mdpi.com |

| In Vitro | Human Fecal Samples | Reduced microbial diversity; enriched Selenomonas. | frontiersin.org |

Changes in the gut microbiota induced by saccharin have been linked to alterations in host metabolism, particularly glucose intolerance. mdpi.commedicalnewstoday.com A notable study demonstrated that saccharin consumption in some healthy human participants led to impaired glucose tolerance, and these individuals (termed "responders") exhibited significant changes in their gut microbiota composition. mdpi.commedicalnewstoday.com The transfer of fecal microbiota from these human responders to germ-free mice transmitted glucose intolerance, suggesting a causal link between the saccharin-altered microbiome and metabolic dysregulation. mdpi.com The proposed mechanisms involve alterations in microbial metabolic pathways, such as glycolysis and glycan degradation. mdpi.com Conversely, other controlled studies in healthy adults did not find an effect of saccharin on glucose tolerance or metabolic profiles, highlighting the complexity and potential for individualized responses based on factors like baseline microbiome composition. embopress.orgosu.edu

Impact on Gut Microbiota Composition and Function

Deuterated Saccharin in Human and Animal Models

Deuterated saccharin is employed in studies involving both human and animal models to investigate the biological effects of the sweetener. ucdavis.eduarvojournals.org Animal models, such as mice and rats, are frequently used to explore mechanisms that are more difficult to study in humans, including long-term dietary impacts and direct effects on tissues. arvojournals.orgnih.govnih.gov

Randomized controlled trials (RCTs) in humans have been conducted to assess the nutritional impact of saccharin, particularly concerning body weight and glucose metabolism. osu.edunih.gov The findings from these studies have been mixed. One 12-week intervention in adults with overweight or obesity found that daily consumption of saccharin-sweetened beverages led to a significant increase in body weight, similar to sucrose. nih.gov Another RCT in healthy, lean adults found that two weeks of high-dose saccharin consumption had no effect on metabolic profiles, including glucose tolerance. osu.edu In animal models, neonatal exposure to saccharin through maternal lactation was found to decrease body weight in female mice but increased lean mass and bone mass in male mice, alongside a mild improvement in glucose tolerance. nih.gov These varied outcomes underscore that the effects of saccharin may differ based on the population studied, the duration of exposure, and the specific endpoints measured. nih.govmdpi.com

Table 2: Summary of Selected Controlled Intervention Studies on Saccharin This table is interactive. You can sort and filter the data.

| Study Population | Intervention | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Adults with overweight or obesity | Saccharin-sweetened beverage | 12 weeks | Significant increase in body weight (+1.18 kg). | nih.gov |

| Healthy, lean adults | Saccharin capsules (max. daily amount) | 2 weeks | No change in gut microbiome or metabolic profiles. | osu.edu |

| Healthy adult males | Saccharin in water | Acute | Increased ghrelin levels and appetite scores compared to sucrose at certain time points. | dergipark.org.tr |

Examination of Potential Interactions with Drug Metabolism (e.g., Cytochrome P450 Enzymes)

The potential for xenobiotics, including artificial sweeteners, to interact with drug-metabolizing enzymes is a critical area of investigation. The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of pharmaceuticals. mdpi.com Any inhibition or induction of these enzymes can lead to significant drug-drug interactions, altering the efficacy or toxicity of co-administered therapeutic agents. mdpi.comchemisgroup.us

Research into the interaction between saccharin and CYP enzymes has sought to clarify these potential risks. A key study examined the effects of saccharin on the activities of five major CYP isoforms—CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4—in the liver S9 fractions of male ICR mice. researchgate.netnih.govnih.gov In this investigation, mice were administered saccharin orally for one week at doses of 250, 1,000, and 4,000 mg/kg. The results indicated that saccharin did not produce a significant effect on the activity of these five CYP enzymes. researchgate.netnih.gov

To further explore these findings in vivo, the study also assessed the impact of saccharin on the pharmacokinetics of bupropion, a drug known to be metabolized by the CYP2B6 isoform. nih.gov Mice were either pretreated with a high dose of saccharin (4,000 mg/kg) for seven days before receiving bupropion, or they received both compounds concomitantly. The pharmacokinetic parameters of bupropion, including its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and the area under the plasma concentration-time curve (AUC), showed no statistically significant differences between the control group and the saccharin-treated groups. researchgate.netnih.gov These findings suggest that saccharin is unlikely to cause significant drug interactions through the inhibition or induction of major CYP enzymes. researchgate.netnih.gov

While these studies were conducted with non-deuterated saccharin, they provide the foundational understanding of the molecule's interaction with primary metabolic pathways. The use of this compound in such studies is typically as an internal standard for precise quantification, leveraging its chemical similarity and mass difference for analytical purposes. acs.org The deuteration itself is not expected to create new interactions but could potentially slow the rate of any minor, unobserved metabolic processes due to the kinetic isotope effect. bioscientia.de

Table 1: Effect of Saccharin on Bupropion Pharmacokinetics in Mice

This table displays the pharmacokinetic parameters of bupropion when administered alone (Control) versus after pretreatment with saccharin. Data is presented as mean ± standard deviation.

| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| Control (Bupropion only) | 15.0 ± 0.0 | 0.7 ± 0.2 | 81.9 ± 11.6 | 68.3 ± 18.7 |

| Saccharin Pretreatment | 13.3 ± 2.4 | 0.6 ± 0.1 | 66.2 ± 11.6 | 77.6 ± 4.9 |

Source: Adapted from Jo, J.H. et al., 2017. researchgate.net

Biological Half-Life and Clearance Rate Determination using Deuterated Saccharin

The biological half-life and clearance rate are fundamental pharmacokinetic parameters that describe the duration of a compound's presence in the body. Saccharin is known to be largely resistant to metabolic breakdown in humans. helsinki.fi It is absorbed intact from the gut and is primarily excreted unchanged by the kidneys. acs.org Studies have shown that approximately 85% of an oral dose of saccharin is recovered in the urine within 48 hours. acs.org

The excretion half-life of saccharin has been determined in humans, with notable differences observed between sexes. The reported half-life is approximately 1.2 hours in men and 6.6 hours in women. acs.orgresearchgate.net This difference suggests potential variations in distribution or renal clearance mechanisms.

The use of deuterated compounds like this compound is a cornerstone of modern pharmacokinetic studies. The substitution of hydrogen with deuterium creates a heavier, more stable molecule. This alteration does not typically change the fundamental pharmacodynamic properties of a compound but can significantly affect its metabolic rate, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.degoogle.com For drugs metabolized by cytochrome P450 enzymes, the cleavage of a carbon-hydrogen bond is often the rate-limiting step. bioscientia.de Replacing hydrogen with deuterium at a site of metabolic attack can slow this reaction, leading to a longer biological half-life and reduced clearance. bioscientia.deacs.org

In the context of saccharin, which is minimally metabolized, the KIE is less likely to cause a dramatic change in its already long persistence relative to its rate of renal clearance. However, this compound serves an invaluable role as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgmedchemexpress.com Its use allows for highly accurate and precise quantification of non-deuterated saccharin in biological matrices like urine and plasma, by correcting for variations during sample preparation and analysis. acs.org This precise measurement is essential for accurately determining the pharmacokinetic parameters of saccharin in clinical and research settings. acs.orgresearchgate.net

Table 2: Excretion Half-Life of Saccharin in Humans

This table summarizes the reported biological excretion half-life of saccharin.

| Population | Excretion Half-Life (t1/2) |

| Men | 1.2 hours |

| Women | 6.6 hours |

Source: Adapted from K-Y. Lin et al., 2021 and J.L. Byard et al., 1974 as cited in K-Y. Lin et al., 2021. acs.orgresearchgate.net

Environmental and Ecological Research of Deuterated Saccharin

Fate and Transport of Saccharin-d4 in Aquatic Environments

The primary pathway for artificial sweeteners to enter aquatic environments is through the discharge of treated wastewater. plymouth.ac.ukagriculturejournals.czcore.ac.uknih.gov Due to their high water solubility, they are not significantly removed by conventional wastewater treatment processes. sludgenews.orgresearchgate.net

Wastewater treatment plants are a significant source of saccharin discharged into environmental waters. plymouth.ac.uk Studies have shown that saccharin is readily biodegradable under aerobic conditions, with removal efficiencies in conventional activated sludge processes often exceeding 90%. plymouth.ac.uksludgenews.org However, despite high removal rates, saccharin is still detected in the effluent of many WWTPs. plymouth.ac.uk

Table 1: Removal Rates of Saccharin in Various Wastewater Treatment Processes

| Treatment Process | Reported Removal Efficiency (%) | Reference |

|---|---|---|

| Conventional Activated Sludge | >90 | plymouth.ac.uksludgenews.org |

| A²/O Process | >96.3 (for biodegradable sweeteners including saccharin) | plos.orgnih.gov |

| Powdered Activated Carbon (PAC) Filter | 33-54 | plymouth.ac.uk |

| Aerobic Soil Incubation | >90 (over three weeks) | helsinki.fi |

Once released into the aquatic environment, the persistence of saccharin can vary depending on the specific conditions. While generally considered biodegradable, its degradation rate can be influenced by factors such as the presence of microorganisms and nutrients. uni-lj.si For example, one study found that saccharin degraded well (98% in 14 days) in hypertrophic water with high concentrations of phosphorus and nitrogen. uni-lj.si In soil incubation experiments, saccharin has been shown to degrade with half-lives ranging from 3 to 12 days. uni-hohenheim.de

Photodegradation is another potential pathway for the breakdown of saccharin in the environment. Studies have shown that saccharin can be degraded by solar radiation. researchgate.net However, this process can sometimes lead to the formation of transformation products that may have their own environmental impacts. researchgate.net Advanced oxidation processes, such as those using UV/PDS (ultraviolet/persulfate), have been shown to be effective in degrading saccharin in water. plos.org

Wastewater Treatment Plant (WWTP) Efficacy and Removal Rates

This compound as an Anthropogenic Marker in Water Systems

The properties of artificial sweeteners, including their conservative behavior in groundwater and their absence in high natural background concentrations, make them suitable as tracers for anthropogenic (human-caused) wastewater contamination. core.ac.uk Because they are widely consumed and chemically stable, their presence in water systems can indicate the influence of domestic wastewater. core.ac.uk While acesulfame is often cited as an ideal chemical marker, saccharin and its deuterated form can also serve this purpose, particularly in tracking the fate of wastewater plumes. core.ac.ukresearchgate.nethelsinki.fi

Advanced Applications of Saccharin-d4 in Specialized Research Areas

Deuterated Saccharin in Clinical Research and Therapeutic Drug Monitoring (TDM)

Deuterated compounds, such as Saccharin-d4, play a significant role in clinical research, particularly in the field of Therapeutic Drug Monitoring (TDM). medchemexpress.comacs.org TDM involves measuring the concentration of medicines in the blood to ensure the dosage is both safe and effective. medchemexpress.com For certain drugs, it can be challenging to determine a dose that is therapeutic without causing adverse side effects. medchemexpress.com TDM provides a solution by allowing healthcare providers to individualize treatment based on scheduled assessments of serum drug levels. medchemexpress.comnih.gov

The use of stable isotope-labeled drugs as internal standards has become the gold standard for quantification in mass spectrometry-based TDM assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgmedchemexpress.com These labeled compounds are chemically identical to their non-labeled counterparts but have a heavier mass due to the replacement of one or more atoms with a stable isotope like deuterium. clearsynth.com This property is advantageous for analytical purposes. nih.gov When used as an internal standard, a known quantity of the deuterated compound (e.g., this compound) is added to a patient sample. ucdavis.edu Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, which helps to correct for any loss of analyte during the procedure and for variations in the instrument's signal (matrix effects). medchemexpress.com This results in highly sensitive, selective, and accurate quantification of the target drug. acs.orgmedchemexpress.com

This compound is the deuterium-labeled form of saccharin and is used as an internal standard, particularly for clinical mass spectrometry. medchemexpress.comucdavis.edu For instance, in a study to develop adherence markers for small-quantity lipid-based nutrient supplements (SQ-LNS), this compound was used as an internal standard to quantify saccharin in urine samples using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC(ESI)-MS/MS). ucdavis.edu The use of deuterated standards is crucial in such clinical studies to ensure the accuracy of pharmacokinetic data, helping researchers understand how a substance is absorbed, distributed, metabolized, and excreted. clearsynth.comucdavis.edu The development of such analytical methods is vital for monitoring patient adherence and drug exposure in clinical trials. acs.orgnih.gov

| Application Area | Role of Deuterated Compound (e.g., this compound) | Key Advantages | Primary Analytical Technique |

| Therapeutic Drug Monitoring (TDM) | Internal Standard for quantification of target drug. medchemexpress.commedchemexpress.com | Corrects for sample loss and matrix effects; High sensitivity and selectivity. acs.orgmedchemexpress.com | Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). medchemexpress.com |

| Clinical Pharmacokinetic Studies | Tracer/Internal Standard to study drug metabolism, absorption, and excretion. clearsynth.comsymeres.com | Allows for precise quantification of parent drug and metabolites. acs.orgnih.gov | Mass Spectrometry (MS). acs.org |

| Adherence Monitoring in Clinical Trials | Internal Standard to measure biomarkers of supplement/drug intake. ucdavis.edu | Ensures accurate measurement of adherence markers in biological samples (e.g., urine). ucdavis.edu | UHPLC(ESI)-MS/MS. ucdavis.edu |

Stable Isotope Probing (SIP) for Microbial Community Analysis using this compound

Stable Isotope Probing (SIP) is a powerful technique used in microbial ecology to identify active microorganisms within a complex environmental sample and to link their identity to a specific metabolic function. nih.gov The method involves introducing a substrate highly enriched with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), into a sample. nih.govresearchgate.net Microorganisms that actively metabolize the labeled substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, proteins, or lipids. nih.govpnas.org These labeled biomarkers can then be separated from the unlabeled biomarkers of the inactive community and analyzed to identify the active microbes. nih.gov

Deuterium, often administered in the form of deuterated water (D₂O), is a common tracer in SIP studies. researchgate.netpnas.org D₂O-SIP is sensitive enough to detect very low rates of microbial growth and can be used to distinguish between different metabolic pathways. researchgate.netpnas.org The incorporation of deuterium from D₂O into microbial biomass, like membrane lipids, can be measured to quantify growth rates for different microbial groups. pnas.org This approach has been used to assess microbial activity in diverse environments, from marine sediments to soil. researchgate.netpnas.org

While D₂O is a general label for any growing organism, the use of a deuterated substrate like this compound in a SIP experiment would be highly specific. It could theoretically be used to trace the fate of the saccharin molecule within a microbial community. For example, if a research goal was to identify specific bacteria in a gut microbiome or a wastewater treatment plant capable of degrading the artificial sweetener saccharin, a SIP experiment could be designed using this compound as the labeled substrate. taylorandfrancis.com In such a study, the microbial community would be exposed to this compound. Any microorganisms that metabolize saccharin would incorporate the deuterium-labeled portions of the molecule into their cellular machinery. By subsequently extracting and analyzing biomarkers like DNA or lipids for deuterium enrichment, researchers could identify the specific species responsible for saccharin degradation. nih.gov Although the use of D₂O and ¹³C-labeled substrates is well-documented in SIP, specific studies employing this compound for microbial community analysis were not detailed in the search results. researchgate.nettaylorandfrancis.comnih.gov However, the principles of SIP allow for the use of any isotopically labeled substrate to trace its metabolic path. nih.gov

| SIP Component | Description | Example with this compound |

| Labeled Substrate | A compound enriched in a stable isotope (e.g., ¹³C, ²H, ¹⁵N) provided to a microbial community. nih.gov | This compound (saccharin with four deuterium atoms on the benzene ring). lgcstandards.com |

| Incubation | The microbial community is allowed to grow in the presence of the labeled substrate. | A gut microbiome sample is incubated with a medium containing this compound. |

| Biomarker Separation | Labeled biomarkers (DNA, RNA, lipids, proteins) are separated from unlabeled ones, often by density-gradient centrifugation. nih.gov | DNA from the gut sample is extracted and subjected to centrifugation to separate the heavier, deuterium-enriched DNA. |

| Analysis | The separated, labeled biomarkers are analyzed to identify the microorganisms that incorporated the label. nih.gov | The ¹H/²H ratio of lipids is analyzed via mass spectrometry, or the separated heavy DNA is sequenced to identify the bacterial species. |

Deuterated Saccharin in Proteomics and Protein Turnover Studies

The study of proteomics involves the large-scale analysis of proteins, while protein turnover refers to the balance between protein synthesis and degradation. liverpool.ac.uk Measuring the rates of synthesis for individual proteins provides crucial insights into cellular adaptation, regulation, and homeostasis. nih.gov Stable isotope labeling is a cornerstone technique for these dynamic studies. liverpool.ac.uknih.gov Specifically, deuterium oxide (D₂O or heavy water) has been effectively used to measure protein turnover kinetics in cell cultures and in whole organisms. liverpool.ac.uknih.gov

When D₂O is introduced into a biological system, deuterium is incorporated into the non-essential amino acids during their biosynthesis. nih.gov These deuterium-labeled amino acids are then used to build new proteins. nih.gov By using mass spectrometry to measure the rate at which deuterium is incorporated into peptides from a specific protein, researchers can calculate that protein's synthesis rate and half-life. nih.gov This D₂O-labeling workflow has been applied to map the protein turnover landscape in various cell types, identifying proteins with different stability, which is often linked to their function. nih.gov For example, regulatory proteins involved in processes like cell cycle checkpoints often have high turnover rates. nih.gov

While deuterium labeling is central to modern proteomics, the specific compound this compound is not used for measuring protein turnover. nih.gov The deuterium atoms in this compound are attached to a stable aromatic ring structure that is not metabolized and incorporated into amino acids. ucdavis.edulgcstandards.com The body absorbs and excretes saccharin largely unchanged. taylorandfrancis.com Therefore, the deuterium from this compound does not become available for the synthesis of new proteins. The primary sources of deuterium for protein turnover studies are D₂O and, less commonly, deuterated amino acids. liverpool.ac.uknih.gov

| Technique | Deuterium Source | Principle | Applicability of this compound |

| Protein Turnover Analysis | Deuterium Oxide (D₂O) or deuterated amino acids. liverpool.ac.uknih.gov | Deuterium is incorporated into newly synthesized proteins via labeled amino acids. Mass spectrometry tracks the rate of incorporation to determine protein half-life. nih.gov | Not applicable. The deuterium on this compound is not metabolically transferred to amino acids for protein synthesis. ucdavis.edu |

| Quantitative Proteomics | Deuterated labeling reagents (e.g., deuterated formaldehyde for dimethyl labeling). nih.gov | Different samples are labeled with light or heavy isotopes, mixed, and analyzed. The ratio of light to heavy peptide signals in the mass spectrometer indicates relative protein abundance. nih.gov | Not applicable. This compound is not a reagent used for labeling proteins or peptides for quantification. |

Deuterium-Labeled Compounds in Nuclear Magnetic Resonance (NMR) Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. acs.orgsci-hub.se It provides detailed information about the chemical environment of atoms within a molecule. acdlabs.commdpi.com In ¹H NMR spectroscopy, which observes hydrogen nuclei (protons), the resulting spectrum can become complex and difficult to interpret for large molecules due to overlapping signals. acdlabs.com

The use of deuterium-labeled compounds is a key strategy to simplify these spectra and aid in structural elucidation. synmr.inrsc.org Deuterium (²H) has a different nuclear spin and resonance frequency than protium (¹H), meaning it is "silent" in a standard ¹H NMR experiment. acdlabs.com Replacing a specific proton in a molecule with a deuterium atom will cause the corresponding signal to disappear from the ¹H NMR spectrum. acdlabs.com This selective labeling helps to assign signals to specific protons in the molecule. rsc.org

Furthermore, deuterated solvents (e.g., DMSO-d₆, methanol-d₄) are routinely used in NMR spectroscopy. acdlabs.comsynmr.in Using a deuterated solvent ensures that the large signal from the solvent's protons does not overwhelm the signals from the analyte. synmr.in The presence of deuterium can also influence the chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect (DIE), which can provide additional structural information. rsc.org

In the context of this compound, the four deuterium atoms are located on the benzene ring. lgcstandards.com This labeling would be highly useful for several NMR applications:

Structural Studies of Saccharin Itself: An NMR study of this compound would show a simplified ¹H NMR spectrum, allowing for unambiguous study of the remaining proton on the heterocyclic ring.

Studying Molecular Interactions: If saccharin were interacting with a larger molecule, such as a protein receptor, using this compound could simplify the spectrum of the complex, making it easier to observe changes in the signals of the receptor upon binding. clearsynth.com

As an Internal Standard: In quantitative NMR (qNMR), this compound could potentially be used as an internal standard where its non-interfering signals would be useful, although compounds like TSP-d₄ are more common for this purpose. mdpi.com

| Property | Value / Description | Relevance to NMR |

| Chemical Formula | C₇HD₄NO₃S | The presence of four deuterium (D) atoms instead of hydrogen atoms at specific positions. nih.gov |

| IUPAC Name | 4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one | Indicates the precise location of the deuterium labels on the benzene ring. lgcstandards.comnih.gov |

| Molecular Weight | 187.21 g/mol | Slightly heavier than standard saccharin (183.18 g/mol ) due to the four deuterons. nih.gov |

| Deuterium Labeling | ²H atoms replace ¹H atoms on the aromatic ring. | Simplifies ¹H NMR spectra by removing the signals of the four ring protons, aiding in signal assignment and structural analysis. acdlabs.comrsc.org |

Future Directions and Emerging Research Avenues for Saccharin-d4

Development of Novel Analytical Platforms for Deuterated Compounds

The use of deuterated internal standards like Saccharin-d4 is a cornerstone of precise and accurate analytical measurements, particularly in mass spectrometry. clearsynth.com These standards, which contain the stable hydrogen isotope deuterium (D) instead of protium (H), are chemically almost identical to their non-deuterated counterparts but have a higher mass. acanthusresearch.com This mass difference allows for easy differentiation between the standard and the analyte of interest, which is crucial for accurate quantification. clearsynth.com

Future research is focused on developing new and improved analytical platforms that can further exploit the benefits of deuterated compounds. This includes advancements in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to enhance sensitivity and reduce matrix effects. scispace.comualberta.ca Matrix effects occur when other components in a complex sample interfere with the analysis, and deuterated standards help to correct for these interferences. clearsynth.com

Key Areas for Development:

Enhanced Mass Spectrometry Techniques: Research into more sophisticated mass spectrometry methods, such as tandem mass spectrometry (MS/MS), can improve the selectivity and sensitivity of detecting deuterated compounds like this compound. scispace.comresearchgate.net

Improved Chromatographic Separation: Developing new liquid chromatography columns and mobile phases can lead to better separation of deuterated standards from other sample components, further increasing analytical accuracy. ucdavis.edu

Automated and High-Throughput Methods: The development of automated sample preparation and analysis systems will enable the rapid and efficient processing of large numbers of samples, which is crucial for large-scale environmental and biological monitoring studies. researchgate.net

Longitudinal Studies on Biological and Environmental Impact

While saccharin has been used as an artificial sweetener for over a century, concerns remain about its potential long-term effects on human health and the environment. scienceconnected.orgsgmk.edu.pl Saccharin is largely resistant to digestion in the human body and can pass through wastewater treatment plants, leading to its presence in surface water, groundwater, and even drinking water. scienceconnected.orgeuropa.euleuphana.de

Longitudinal studies, which follow subjects over an extended period, are crucial for understanding the chronic effects of exposure to saccharin and its deuterated counterpart. This compound can be used as a tracer in these studies to accurately measure the intake, distribution, and excretion of saccharin in the body and its fate in the environment. zeochem.comzeochem.com

Research Focus for Longitudinal Studies:

Human Health: Investigating potential links between long-term, low-level saccharin exposure and conditions such as changes in the gut microbiome, metabolic disturbances, and other health outcomes. medchemexpress.comnih.gov

Environmental Fate and Ecotoxicity: Studying the persistence and biodegradation of saccharin in different environmental compartments, such as soil and water, and its potential effects on aquatic organisms and microbial communities. uni-lj.siufl.edunih.gov

Bioaccumulation: Determining if saccharin and its byproducts can accumulate in the food chain, potentially impacting higher trophic levels. agriculturejournals.cz

Integration of Multi-Omics Approaches with Deuterium Tracing

Multi-omics, an approach that integrates data from different "omics" fields like genomics, proteomics, and metabolomics, offers a powerful way to understand complex biological systems. researchgate.netnih.gov Combining multi-omics with deuterium tracing using this compound can provide a more comprehensive picture of how saccharin interacts with biological systems at a molecular level.

By tracing the journey of this compound through the body, researchers can simultaneously measure changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics). nih.govjci.org This integrated approach can help to identify specific biological pathways and molecular mechanisms affected by saccharin exposure.

Potential Applications:

Identifying Biomarkers of Exposure and Effect: Discovering specific molecules (genes, proteins, or metabolites) that change in response to saccharin exposure, which could serve as early indicators of potential health effects. researchgate.net

Understanding Gut Microbiome Interactions: Investigating how saccharin and its metabolites influence the composition and function of the gut microbiota, and how these changes, in turn, affect host health. medchemexpress.com

Personalized Nutrition and Health: Exploring how individual genetic and metabolic differences influence the response to saccharin, paving the way for more personalized dietary recommendations.

Computational Modeling and In Silico Studies of Deuterated Saccharin

Computational modeling and in silico (computer-based) studies are becoming increasingly important in chemical and biological research. tandfonline.comresearchgate.net These methods can be used to predict the properties and behavior of molecules like this compound, complementing experimental studies and providing valuable insights that can guide future research.

For this compound, computational models can be used to:

Predict Physicochemical Properties: Calculate properties such as solubility, stability, and reactivity, which are important for designing analytical methods and understanding its environmental fate. acs.orgpsu.eduresearchgate.net

Simulate Interactions with Biological Molecules: Model how this compound interacts with proteins, enzymes, and other biological targets to predict its potential biological activity and mechanisms of action. nih.gov

Assess Potential Toxicity: Use quantitative structure-activity relationship (QSAR) models to predict the potential toxicity of saccharin and its degradation products.

Table of Computational Methods in Saccharin Research:

| Computational Method | Application in this compound Research |

|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure, vibrational frequencies, and electronic properties. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interactions of this compound with its environment, such as in water or with biological membranes. cuni.cz |

| Docking Studies | Predicting how this compound might bind to and interact with specific protein targets. tandfonline.com |

Exploration of New Biological and Environmental Markers via Deuteration

The use of deuterium-labeled compounds as tracers is a well-established technique in various scientific fields. zeochem.comzeochem.com The unique signal of deuterium allows researchers to track the movement and transformation of molecules in complex systems. This opens up exciting possibilities for using deuteration to discover new biological and environmental markers.

By introducing this compound into a biological or environmental system, researchers can follow its path and identify new metabolites and degradation products. These newly identified compounds can then serve as specific markers for saccharin exposure or for particular biological or environmental processes.

Potential for New Marker Discovery:

Metabolic Pathways: Identifying novel metabolites of saccharin in humans and other organisms can provide new insights into its metabolic fate and potential biological effects.

Environmental Degradation: Discovering new degradation products of saccharin in soil and water can help to better understand its environmental persistence and the processes that break it down. rsc.org

Source Tracking: The unique isotopic signature of this compound could potentially be used to trace sources of wastewater contamination in the environment. leuphana.de

Disease Biomarkers: Deuterium metabolic imaging is an emerging technique that uses deuterated compounds to trace metabolic pathways in vivo, which could lead to new diagnostic tools for diseases. oup.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Saccharin |

| Deuterium |

| Protium |

| Aspartame |

| Sucralose |

| Acesulfame |

| Cyclamate |

| Neotame |

| Thaumatin |

| Neohesperidine DC |

| Polyols (Sorbitols, Mannitol, Isomalt, Maltitols, Lactitol, Xylitol, Erythritol) |

| Aldosterone |

| Aldosterone-d4 |

| Aldosterone-d7 |

| 25-hydroxyvitamin D3-[26,26,26,27,27,27-d6] |

| 25-hydroxyvitamin D3-[6,19,19-d3] |

| Vinylcyclohexene |

| Dipentene |

| Styrene |

| Butadiene |

| Isoprene |

| Resveratrol |

| Piroxicam |

| Meloxicam |

| Tenoxicam |

| Lornoxicam |

| Propranolol |

| Metoprolol |

| Pindolol |

| Nadolol |

| Labetolol |

| Acebutolol |

| Atenolol |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Saccharin-d4 with high isotopic purity?

- Methodological Answer : Synthesis requires deuterium incorporation at specific positions (typically the ortho positions of the benzene ring). Use precursor compounds like o-sulfobenzoic anhydride and deuterated ammonia (ND₃) in a controlled deuteration reaction. Characterize isotopic purity via ¹H NMR (absence of proton signals at 7.5–8.5 ppm) and mass spectrometry (MS) (m/z +4 shift). Ensure solvent exclusion of protic contaminants and use inert atmospheres to prevent H/D exchange .

- Experimental Design : Include a control reaction with non-deuterated reagents to benchmark isotopic incorporation efficiency. Replicate synthesis across ≥3 batches to assess consistency .

Q. How can researchers validate the detection of this compound in complex biological matrices?

- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 205→107). Use deuterated internal standards (e.g., Saccharin-d7) to correct for matrix effects. Validate selectivity via spike-and-recovery experiments in plasma/urine (recovery rates: 85–115%) and assess limit of quantification (LOQ) ≤1 ng/mL .

- Data Quality Control : Perform inter-day and intra-day precision tests (CV <15%) and calibrate instruments with isotopically distinct analogs to avoid cross-talk .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its metabolic stability compared to non-deuterated saccharin?

- Methodological Answer : Conduct in vitro metabolic assays using hepatic microsomes. Compare half-life (t₁/₂) of this compound vs. saccharin via LC-MS. The deuterium kinetic isotope effect (KIE) may reduce CYP450-mediated oxidation rates. Use deuterium labeling at metabolic soft spots (e.g., positions prone to hydroxylation) to maximize stability .